1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;piperidine
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Overview
Description
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;piperidine is a chemical compound with the molecular formula C15H24ClN3O3S and a molecular weight of 361.8874 . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;piperidine involves several steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with isopropylamine to form an intermediate, which is then reacted with piperidine to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;piperidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea;piperidine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine: This compound also exhibits antifungal and anticancer activities.
1-Chloro-4-{4-[(4-chlorophenyl)sulfonyl]phenoxy}benzene: Known for its unique chemical properties and applications in research.
Properties
CAS No. |
113712-88-2 |
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Molecular Formula |
C15H24ClN3O3S |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-propan-2-ylurea;piperidine |
InChI |
InChI=1S/C10H13ClN2O3S.C5H11N/c1-7(2)12-10(14)13-17(15,16)9-5-3-8(11)4-6-9;1-2-4-6-5-3-1/h3-7H,1-2H3,(H2,12,13,14);6H,1-5H2 |
InChI Key |
LPMWNXOVOPQMHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl.C1CCNCC1 |
Origin of Product |
United States |
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